4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine
Description
Properties
Molecular Formula |
C11H9ClF3N3S |
|---|---|
Molecular Weight |
307.72 g/mol |
IUPAC Name |
4-chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydro-[1]benzothiolo[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H9ClF3N3S/c12-9-8-7(17-10(16)18-9)5-3-4(11(13,14)15)1-2-6(5)19-8/h4H,1-3H2,(H2,16,17,18) |
InChI Key |
FSKDFCBTILCZFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1C(F)(F)F)C3=C(S2)C(=NC(=N3)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-D]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, pyrrolidine, and calcium chloride . Reaction conditions typically involve heating and the use of solvents like xylene and toluene .
Major Products
The major products formed from these reactions include thieno[3,2-D]pyrimidin-4-ones and thienopyrimidine-2,4-diones .
Scientific Research Applications
Medicinal Chemistry Applications
1. GSK-3β Inhibition
Recent studies have highlighted the potential of thienopyrimidine derivatives, including 4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine, as inhibitors of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in numerous cellular processes including glycogen metabolism and cell signaling pathways associated with various diseases such as diabetes and cancer. Compounds derived from this scaffold have shown moderate inhibitory activity with IC50 values ranging from 10.2 to 17.3 μM . Molecular docking studies suggest that these compounds effectively bind to the active site of GSK-3β, providing a basis for further development as therapeutic agents.
2. Antioxidant Properties
Compounds containing the benzo[b]thiophene nucleus exhibit significant antioxidant activities. Research indicates that derivatives of this compound can inhibit free radical-induced lipid oxidation and the formation of lipid peroxides with inhibition rates between 19% and 30% . This property is crucial for developing treatments for oxidative stress-related conditions.
1. Anti-inflammatory Effects
The thienopyrimidine structure has been associated with anti-inflammatory properties. Studies have demonstrated that certain derivatives can modulate inflammatory pathways effectively, making them candidates for treating inflammatory diseases .
2. CNS Penetration and Drug Interactions
Pharmacokinetic studies indicate that while some synthesized compounds may not penetrate the blood-brain barrier effectively, they still exhibit potential for drug-drug interactions due to their inhibition of cytochrome P450 enzymes . This aspect is critical for assessing the safety and efficacy of these compounds in therapeutic settings.
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to optimize the biological activity of thienopyrimidine derivatives. Variations in substituents on the pyrimidine ring significantly affect their potency against various targets. For instance, modifications at specific positions on the thienopyrimidine core can enhance binding affinity and selectivity towards GSK-3β or other targets .
Case Studies
Mechanism of Action
The mechanism of action of 4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine involves its interaction with molecular targets such as VEGFR-2. By binding to this receptor, the compound inhibits its activity, leading to the suppression of cancer cell proliferation and induction of apoptosis . The compound also affects the expression of genes involved in apoptosis, such as BAX and Bcl-2 .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Findings from Comparative Analysis
Position 4 Modifications
- Chloro substituent (Target compound): Likely enhances electrophilic interactions with cysteine or serine residues in enzymes, similar to bromo-substituted analogs in Pim-1 inhibition .
- Methoxy (-OCH₃) or methylthio (-SCH₃) : Improve solubility and passive diffusion, as seen in compounds 4 and 6 .
- Carboxylic acid (-COOH) : Increases polarity, favoring apoptosis in cancer cells via hydrogen bonding (e.g., compound 33 in ).
Position 8 Modifications
- Trifluoromethyl (-CF₃) : Offers superior metabolic stability compared to tert-butyl (C-8) in enterovirus inhibitors .
- Bromo (Br) : Enhances halogen bonding in kinase inhibitors but may reduce bioavailability due to higher molecular weight .
Therapeutic Potential
Physicochemical and Pharmacokinetic Trends
- Lipophilicity : The -CF₃ group in the target compound increases logP compared to -OCH₃ or -COOH analogs, favoring blood-brain barrier penetration .
- Metabolic stability : Fluorinated derivatives generally resist oxidative metabolism, contrasting with bromo- or methylthio-substituted analogs .
- Solubility : Polar groups (-COOH, -OCH₃) improve aqueous solubility, while -CF₃ and chloro groups may require formulation optimization .
Biological Activity
4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine (CAS 2102412-39-3) is a novel compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidine core with a chloro and trifluoromethyl substitution. This unique configuration may contribute to its biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antioxidant Activity : Compounds within the tetrahydrobenzo[b]thiophene class have demonstrated significant antioxidant properties comparable to ascorbic acid. They inhibit free radical-induced lipid oxidation and lipid peroxide formation with inhibition rates ranging from approximately 19% to 30% .
- Antimicrobial Activity : The compound shows promising antibacterial effects against various strains including Escherichia coli and Staphylococcus aureus. Its derivatives have been reported to possess higher potency than traditional antibiotics such as ampicillin .
- Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines .
- Cytotoxicity and Anticancer Potential : Preliminary studies suggest that this compound could exhibit cytotoxic effects against cancer cell lines. The presence of specific substituents on the pyrimidine ring enhances anticancer activity .
The biological mechanisms underlying the activity of this compound are still being elucidated. However, several pathways have been proposed:
- Inhibition of Enzymatic Activity : Some derivatives have shown selective inhibition of bacterial topoisomerases without affecting human enzymes .
- Modulation of Receptor Activity : Certain thieno[3,2-D]pyrimidine derivatives act as allosteric enhancers for adenosine receptors and antagonists for glucagon receptors .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
- Antioxidant Evaluation : A study assessed the antioxidant capacity of various tetrahydrobenzo[b]thiophene derivatives using multiple assays (CUPRAC, ABTS). The results indicated that some derivatives outperformed standard antioxidants like α-tocopherol .
- Antimicrobial Testing : In vitro tests demonstrated that specific derivatives exhibited significant bacteriostatic effects against S. aureus and E. coli, with IC50 values indicating potent antibacterial activity .
- Cytotoxicity Studies : Research on pyrimidine derivatives revealed that modifications in their structure led to enhanced cytotoxicity against cancer cell lines. For instance, compounds with methyl substitutions showed increased efficacy in inhibiting cell growth compared to their phenyl counterparts .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
